N-(2,2-difluoroethyl)-2-iodoaniline
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Overview
Description
N-(2,2-difluoroethyl)-2-iodoaniline is a compound that features both fluorine and iodine atoms within its structure The presence of these atoms imparts unique chemical properties, making it valuable in various fields such as medicinal chemistry, materials science, and agrochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic 2,2-difluoroethylation of aniline using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate . This reaction is carried out under mild conditions and allows for the efficient transfer of the 2,2-difluoroethyl group to the aniline nucleus.
Industrial Production Methods
Industrial production of N-(2,2-difluoroethyl)-2-iodoaniline may involve large-scale electrophilic fluorination processes. These processes often utilize reagents like bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or other fluorinating agents that are stable and effective for large-scale synthesis . The choice of reagents and conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoroethyl)-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by transition metal catalysts.
Common Reagents and Conditions
Electrophilic Reagents:
Reducing Agents: Agents like sodium borohydride can be used for reduction reactions.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can facilitate oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2,2-difluoroethyl)-2-iodoaniline has several scientific research applications:
Medicinal Chemistry: It is used in the design of drugs due to its ability to modulate lipophilicity and metabolic stability.
Materials Science: The compound is valuable in the development of fluorinated materials with unique properties.
Agrochemistry: It is used in the synthesis of agrochemicals that benefit from the stability and reactivity of fluorinated compounds.
MRI Tracers: The compound’s fluorine atoms make it suitable for use in 19F MRI tracers, enabling non-invasive imaging techniques.
Mechanism of Action
The mechanism of action of N-(2,2-difluoroethyl)-2-iodoaniline involves its interaction with various molecular targets. The 2,2-difluoroethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for specific biological targets . The presence of fluorine atoms increases the acidity of the α-proton, which can improve binding specificity and metabolic stability . The compound’s effects are mediated through its ability to form stable bioisosteres with pharmacophores such as alcohols, ethers, thiols, amines, and amides .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trifluoroethyl)isatin ketimines: These compounds also feature fluorinated groups and are used in similar applications.
(2,2-Difluoroethyl)(4-methoxyphenyl)iodonium triflate: Another compound used for electrophilic 2,2-difluoroethylation.
Uniqueness
N-(2,2-difluoroethyl)-2-iodoaniline is unique due to its combination of iodine and difluoroethyl groups, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
CAS No. |
1178753-85-9 |
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Molecular Formula |
C8H8F2IN |
Molecular Weight |
283.06 g/mol |
IUPAC Name |
N-(2,2-difluoroethyl)-2-iodoaniline |
InChI |
InChI=1S/C8H8F2IN/c9-8(10)5-12-7-4-2-1-3-6(7)11/h1-4,8,12H,5H2 |
InChI Key |
LRAAPJIFUOQPIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NCC(F)F)I |
Purity |
95 |
Origin of Product |
United States |
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